N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a benzamide moiety, a thiazolidinone ring, and a dioxido-dihydrothiophene unit. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the benzamide group and the dioxido-dihydrothiophene unit. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N2O4S3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C16H14N2O4S3/c1-18-15(20)13(24-16(18)23)8-10-2-4-11(5-3-10)14(19)17-12-6-7-25(21,22)9-12/h2-8,12H,9H2,1H3,(H,17,19)/b13-8- |
InChI Key |
YQQJVGWMJGBCSA-JYRVWZFOSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3CS(=O)(=O)C=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3CS(=O)(=O)C=C3)SC1=S |
Origin of Product |
United States |
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